4-(Undecyloxy)benzoic acid

概要

説明

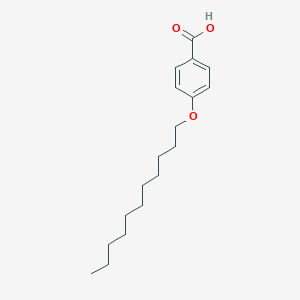

4-(Undecyloxy)benzoic acid (CAS: 15872-44-3) is a substituted benzoic acid derivative with the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.42 g/mol . Structurally, it consists of a benzoic acid moiety substituted at the para position by an undecyloxy (C₁₁H₂₃O) chain. This compound is primarily studied for its thermotropic liquid crystalline properties, where the elongated alkyl chain promotes the formation of ordered mesophases over a wide temperature range . Its synthesis typically involves alkylation of 4-hydroxybenzoic acid with undecyl bromide or similar reagents, followed by purification via crystallization .

準備方法

Synthetic Routes and Reaction Conditions

4-(Undecyloxy)benzoic acid can be synthesized through the esterification of benzoic acid with undecanol. The reaction typically involves the following steps:

Mixing: Benzoic acid and undecanol are mixed in a specific molar ratio.

Catalysis: An acid catalyst, such as sulfuric acid, is added to facilitate the esterification reaction.

Heating: The mixture is heated under reflux conditions to promote the reaction.

Purification: The product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

4-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

4-(Undecyloxy)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.

Biology: Investigated for its potential interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials with specific optical properties.

作用機序

The mechanism of action of 4-(Undecyloxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The undecyloxy group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is crucial for its role in liquid crystalline materials .

類似化合物との比較

Structural and Thermal Properties

The table below compares 4-(Undecyloxy)benzoic acid with structurally related alkoxybenzoic acids:

Key Observations :

- Alkyl Chain Length : Increasing chain length (C₆ → C₁₁) enhances mesophase stability and broadens the temperature range of liquid crystalline behavior. For instance, this compound exhibits extended nematic/smectic phases compared to shorter-chain analogs .

- Functional Groups : Substitutions like biphenyl (in 4-(4-n-Pentylphenyl)benzoic acid) or propargyl (in 4-[11-(prop-2-ynyloxy)undecyloxy]benzoic acid ) alter packing efficiency and hydrogen-bonding capacity, affecting thermal transitions.

Hydrogen Bonding and Crystal Packing

This compound forms acid-acid dimers via O—H···O hydrogen bonds, a feature common to benzoic acid derivatives. This dimerization is critical for stabilizing crystal structures and mesophases. In contrast:

- 4-(3-Chloroanilino)benzoic acid (C₁₃H₁₀ClNO₂) exhibits a twisted conformation (dihedral angle = 34.66°) due to steric hindrance between aromatic rings, leading to less efficient packing .

Computational and Experimental Findings

- DFT Analysis : Patel et al. (2023) demonstrated that this compound has a higher dipole moment (∼2.5 Debye) than 4-(Heptyloxy)benzoic acid (∼1.8 Debye), correlating with its broader mesophase range .

- Raman Spectroscopy: The C=O stretching frequency in this compound shifts to lower wavenumbers (∼1680 cm⁻¹) compared to non-mesogenic derivatives (e.g., 4-Hydroxybenzoic acid at 1700 cm⁻¹), indicating weaker hydrogen bonding in the liquid crystalline state .

生物活性

The molecular formula of 4-(undecyloxy)benzoic acid is CHO. The compound's structure can be described as follows:

- Functional Groups : Carboxylic acid group and alkoxy chain.

- Physical State : Typically exists as a solid or liquid crystalline phase depending on temperature.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the alkylation of 4-hydroxybenzoic acid with 1-undecanol. The following general reaction pathway is often utilized:

- Starting Materials : 4-Hydroxybenzoic acid and 1-undecanol.

- Catalyst : Sulfuric acid or other acid catalysts.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds in the alkoxybenzoic acid family. Some notable findings include:

- Antimicrobial Activity : Similar alkoxybenzoic acids have demonstrated antimicrobial properties, suggesting potential for this compound in this area .

- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, which may be attributed to their ability to modulate cellular signaling pathways.

- Membrane Permeability : The long undecyloxy chain could enhance membrane permeability, influencing cellular interactions and uptake of therapeutic agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other alkoxybenzoic acids. Below is a summary table highlighting various compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Heptyloxy)benzoic acid | Alkoxybenzoic Acid | Shorter alkoxy chain; different phase behavior |

| 4-(Decyloxy)benzoic acid | Alkoxybenzoic Acid | Intermediate chain length; distinct thermal properties |

| This compound | Alkoxybenzoic Acid | Balanced solubility and liquid crystalline properties |

| 4-(Dodecyloxy)benzoic acid | Alkoxybenzoic Acid | Longer alkoxy chain; potential for enhanced solubility |

| 4-(Octyloxy)benzoic acid | Alkoxybenzoic Acid | Shorter than undecyloxy; different liquid crystal phase |

Case Studies and Research Findings

A study focusing on benzoic acid derivatives indicated that certain compounds could activate proteolytic pathways in fibroblasts, enhancing protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . Although not directly tested on this compound, these findings suggest a potential for similar bioactivity.

Additionally, research on related compounds has shown promising results in various biological assays, including anti-cancer and anti-inflammatory activities. For instance, derivatives like 3-chloro-4-methoxybenzoic acid exhibited significant interactions with key proteolytic enzymes, hinting at the potential efficacy of structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Undecyloxy)benzoic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves esterification of 4-hydroxybenzoic acid with undecyl bromide under alkaline conditions. A nucleophilic substitution reaction is catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Purification via recrystallization using ethanol/water mixtures improves purity (>99%), as validated by HPLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 4.0–4.2 ppm for OCH₂) and ¹³C NMR (δ 170 ppm for COOH) confirm structural integrity .

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 323.2) .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis .

- Disposal : Incinerate in a certified chemical waste facility with afterburners to prevent environmental release. Do not pour into drains .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXTL (Bruker) or OLEX2 integrates and reframes data .

- Refinement : SHELXL refines positional and thermal parameters. Analyze hydrogen bonding (e.g., carboxylic dimer motifs) using ORTEP-3 for visualization .

Q. What experimental strategies resolve discrepancies in reported solubility or partition coefficients (log P) for this compound?

- Approach :

- Solubility Testing : Use shake-flask method in buffers (pH 1–10) at 25°C. Compare with computational predictions (e.g., ALOGPS). Note deviations due to polymorphic forms .

- log P : Validate via octanol-water partitioning with UV-Vis quantification. Address outliers by verifying purity (e.g., residual solvents alter log P) .

Q. How does this compound interact with enzymes like tyrosinase or lipoxygenase?

- Protocol :

- Enzyme Assays : Conduct competitive inhibition studies using spectrophotometry. For tyrosinase, monitor dopachrome formation at 475 nm with L-DOPA substrate. IC₅₀ values are compared to benzoic acid derivatives (e.g., 4-hydroxybenzoic acid shows weaker inhibition) .

- Docking Studies : Use AutoDock Vina with enzyme PDB IDs (e.g., 2Y9X for tyrosinase). The undecyl chain may occupy hydrophobic pockets, enhancing affinity .

Q. What computational methods predict the compound’s physicochemical properties or reactivity?

- Tools :

- DFT Calculations : Gaussian 16 optimizes geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) for redox behavior .

- MD Simulations : GROMACS models lipid bilayer interactions, highlighting membrane permeability via undecyl chain embedding .

Q. How can structure-activity relationship (SAR) studies guide its application in drug design?

- Framework :

- Pharmacophore Modeling : Identify critical groups (carboxylic acid for hydrogen bonding, undecyl chain for lipophilicity). Compare with analogs (e.g., 4-(octanoyloxy)benzoic acid) to optimize bioavailability .

- In Vivo Testing : Assess pharmacokinetics in rodent models. The long alkyl chain may prolong half-life but reduce aqueous solubility, requiring formulation adjustments .

特性

IUPAC Name |

4-undecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJZHJHZOUISSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333908 | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-44-3 | |

| Record name | 4-(Undecyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。